2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and an ethyl linker. The sulfonamide moiety is further modified with a chlorine atom at position 2 and a trifluoromethyl group at position 5 on the benzene ring. Such structural features are common in medicinal chemistry, particularly in the design of enzyme inhibitors targeting kinases, carbonic anhydrases, or phosphodiesterases. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridazinone ring may contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O4S/c1-31-15-5-2-13(3-6-15)17-8-9-19(28)27(26-17)11-10-25-32(29,30)18-12-14(20(22,23)24)4-7-16(18)21/h2-9,12,25H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETGDWGGMFIBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the pyridazinone intermediate with a methoxyphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the sulfonamide group: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, and alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Key Observations :
Key Observations :
Hypotheses for Target Compound :
- The pyridazinone-oxygen may mimic ATP’s ribose moiety, enhancing binding to kinase hinge regions.
- The 4-methoxyphenyl group could reduce off-target effects compared to fluorine-substituted analogs.
Biological Activity
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridazine core, aromatic substituents, and functional groups that enhance its biological activity. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on anticancer and antimicrobial properties.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of the Methoxyphenyl Group : Coupling with a methoxyphenyl derivative via palladium-catalyzed reactions.
- Attachment of the Sulfonamide Group : Reaction with sulfonyl chloride derivatives to form the sulfonamide linkage .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, altering cellular functions.
- Receptor Binding : It can bind to receptors on cell surfaces, triggering intracellular signaling cascades.
- Nucleic Acid Interaction : The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:
- Cell Line Testing : The compound exhibited significant cytotoxic effects against multiple cancer cell lines, outperforming some standard chemotherapy agents .
- Mechanisms : Molecular docking studies suggest that it interacts effectively with the active sites of critical enzymes like PI3K, which is involved in cancer cell proliferation and survival .
Antimicrobial Properties
Preliminary investigations indicate that this compound also possesses antimicrobial properties:
- Broad-Spectrum Activity : The presence of functional groups such as sulfonamide enhances its reactivity and potential activity against various pathogens.
- Target Pathways : The antimicrobial action may involve disruption of bacterial metabolic pathways or interference with cell wall synthesis.
Case Studies
Several case studies have been conducted to evaluate the therapeutic applications of this compound:
-
Anticancer Efficacy Study :
- A study evaluated its effects on breast cancer cells, demonstrating a dose-dependent inhibition of cell growth.
- The study also reported apoptosis induction in treated cells, suggesting a mechanism involving programmed cell death.
-
Antimicrobial Efficacy Study :
- Another study assessed its efficacy against common bacterial strains, showing significant inhibition zones in agar diffusion tests.
- The compound was found to be particularly effective against Gram-positive bacteria.
Q & A
Q. What are the recommended synthetic routes for this compound?
Synthesis typically involves multi-step approaches:
- Step 1 : Construct the pyridazinone core via [3,3]-sigmatropic rearrangement or condensation reactions, as demonstrated in triazolothiadiazine syntheses .
- Step 2 : Introduce the 4-methoxyphenyl group using Suzuki coupling or nucleophilic substitution.
- Step 3 : Couple the sulfonamide moiety via ethyl linker using carbodiimide-mediated amidation .
- Key considerations : Protect reactive sites (e.g., sulfonamide NH) during coupling to avoid side reactions .
Q. How can researchers confirm structural integrity post-synthesis?
Use orthogonal analytical methods:
- NMR : Assign protons (e.g., sulfonamide NH at δ 10–12 ppm, pyridazinone carbonyl at ~170 ppm in 13C NMR) .
- X-ray crystallography : Resolve stereochemistry and confirm bond angles, as done for related sulfonamides .
- HRMS : Validate molecular mass (expected [M+H]+: ~530–540 Da).
Q. What are the critical solubility considerations?
- Polar solvents : DMSO or DMF are optimal due to the sulfonamide and trifluoromethyl groups .
- Aqueous buffers : Poor solubility at neutral pH; adjust to pH 8–9 for ionizable sulfonamide .
Q. What stability challenges arise during storage?
- Hydrolysis risk : Store under inert conditions (argon) at –20°C to protect the sulfonamide and pyridazinone groups .
- Light sensitivity : Use amber vials to prevent photodegradation of the trifluoromethyl moiety.
Advanced Research Questions
Q. How to mitigate competing side reactions during pyridazinone-sulfonamide coupling?
- Optimize reaction conditions : Use Hünig’s base (DIPEA) to deprotonate the sulfonamide NH, reducing nucleophilic competition .
- Catalytic systems : Employ Pd-mediated cross-coupling for regioselective aryl-ethyl bond formation .
Q. How does the trifluoromethyl group influence reactivity?
- Electronic effects : The –CF3 group is strongly electron-withdrawing (σp = 0.54), polarizing adjacent bonds and enhancing electrophilic substitution at the benzene ring .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, a key consideration in medicinal chemistry .
Q. What analytical techniques resolve contradictory spectral data?
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to resolve overlapping signals in the pyridazinone region .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting anomalies .
Q. How to design SAR studies for pharmacological evaluation?
- Modify substituents : Vary the 4-methoxyphenyl group to assess steric/electronic effects on target binding .
- Assay selection : Use enzyme inhibition assays (e.g., kinase panels) and cellular uptake studies to link structure to activity .
Q. What computational approaches predict biological interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
